Cas no 104901-43-1 (Methyl 3-bromo-4-methylbenzoate)

Methyl 3-bromo-4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-4-methylbenzoate
- Methyl 4-Methyl-3-Bromobenzoate
- METHYL 4-BROMO-3-METHYLBENZOATE
- METHYL 4-BROMO-M-TOLUATE
- METHYL 3-BROMO-P-TOLUATE
- 3-BROMO-4-METHYL METHYL BENZOATE
- 3-BROMO-4-METHYLBENZOIC ACID METHYL ESTER
- 4-BROMO-3-METHYLBENZOIC ACID METHYL ESTER
- 4-BROMO-M-TOLUIC ACID METHYL ESTER
- Methyl 3-bromo-4-methylbenzoat
- 3-bromo-4-methyl-benzoic acid methyl ester
- 3-Bromo-p-toluic Acid Methyl Ester
- methyl 3-bromotoluate
- 4-Methyl-3-bromobenzoic acid methyl ester
- Methyl3-bromo-4-methylbenzoate
- Benzoic acid, 3-bromo-4-methyl-, methyl ester
- PubChem3967
- Methyl 3-bromo4-methylbenzoate
- methyl-3-bromo-4-methylbenzoate
- BCP24570
- 3-Bromo-4-methylbenzoicacid methyl ester
- FT-0602676
- SCHEMBL502520
- SY007622
- AKOS015852366
- DTXSID70426758
- M2181
- 104901-43-1
- AC-26013
- CS-W005030
- MASRAGFWFYHMFI-UHFFFAOYSA-N
- Z1269194715
- DS-14397
- EN300-189532
- MFCD00144769
- NS00123377
- 3-Bromo-p-toluic acid methyl ester,98%
- DTXCID50377592
- DB-007666
-
- MDL: MFCD00144769
- インチ: 1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
- InChIKey: MASRAGFWFYHMFI-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 227.97900
- どういたいしつりょう: 227.978592
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.46
- ゆうかいてん: 38-44 °C(lit.)
- ふってん: 130°C/0.1mmHg(lit.)
- フラッシュポイント: 115.2℃
- 屈折率: 1.5570-1.5610
- ようかいど: Soluble in dimethyl sulfoxide.
- PSA: 26.30000
- LogP: 2.54410
Methyl 3-bromo-4-methylbenzoate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Methyl 3-bromo-4-methylbenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 3-bromo-4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189532-25.0g |
methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 95.0% | 25.0g |
$54.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2181-5g |
Methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 98.0%(GC) | 5g |
¥190.0 | 2022-05-30 | |
eNovation Chemicals LLC | D405339-100g |
methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 97% | 100g |
$320 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2181-25g |
Methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 98.0%(GC) | 25g |
¥750.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MZ102-5g |
Methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 98% | 5g |
¥57.0 | 2022-05-30 | |
eNovation Chemicals LLC | D375611-100g |
Methyl 3-Bromo-4-methylbenzoate |
104901-43-1 | 97% | 100g |
$440 | 2024-05-24 | |
eNovation Chemicals LLC | D405339-1kg |
methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 97% | 1kg |
$1500 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50910-25g |
Methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 25g |
¥186.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D689263-100g |
Methyl 3-Bromo-4-methylbenzoate |
104901-43-1 | >97% | 100g |
$110 | 2024-07-20 | |
Enamine | EN300-189532-0.25g |
methyl 3-bromo-4-methylbenzoate |
104901-43-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 |
Methyl 3-bromo-4-methylbenzoate 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Methyl 3-bromo-4-methylbenzoateに関する追加情報
Comprehensive Overview of Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1): Properties, Applications, and Industry Insights
Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This ester derivative, featuring a bromine substituent at the 3-position and a methyl group at the 4-position of the benzene ring, serves as a critical intermediate in synthetic chemistry. Its molecular formula, C9H9BrO2, and unique structural properties make it invaluable for constructing complex molecules, particularly in drug discovery and material science.
The growing demand for bromo-substituted aromatic esters like Methyl 3-bromo-4-methylbenzoate is driven by their versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Researchers frequently search for "how to synthesize Methyl 3-bromo-4-methylbenzoate" or "applications of brominated benzoates," reflecting its relevance in modern organic synthesis. The compound’s stability under various reaction conditions further enhances its utility in multi-step synthetic routes.
In the pharmaceutical sector, CAS 104901-43-1 is often employed as a building block for active pharmaceutical ingredients (APIs). Recent studies highlight its role in developing kinase inhibitors and anti-inflammatory agents, aligning with trends in personalized medicine. Queries like "Methyl 3-bromo-4-methylbenzoate in drug development" underscore its importance in addressing unmet medical needs, such as targeted cancer therapies.
From an industrial perspective, Methyl 3-bromo-4-methylbenzoate is synthesized through esterification of 3-bromo-4-methylbenzoic acid, a process optimized for high yield and purity. Environmental concerns have spurred interest in "green synthesis of bromoaromatics," prompting innovations in catalytic methods and solvent-free reactions. Regulatory compliance, especially regarding halogenated compounds, remains a key discussion point among manufacturers.
The compound’s physical properties—including a melting range of 45–48°C and solubility in organic solvents—are frequently cited in technical datasheets. Analytical techniques like GC-MS and HPLC are essential for quality control, as purity (>98%) is crucial for research applications. Searches for "spectral data of Methyl 3-bromo-4-methylbenzoate" or "NMR peaks for CAS 104901-43-1" are common among chemists validating synthetic pathways.
Emerging applications in materials science, such as organic electronics and liquid crystals, have expanded the demand for brominated benzoate derivatives. Its role as a precursor for photoactive materials aligns with the renewable energy sector’s focus on organic photovoltaics (OPVs). Discussions on "Methyl 3-bromo-4-methylbenzoate in OLEDs" reflect this interdisciplinary relevance.
Safety and handling protocols for Methyl 3-bromo-4-methylbenzoate emphasize standard laboratory practices, including PPE usage and ventilation. While not classified as hazardous under most jurisdictions, proper storage away from oxidizing agents is recommended. The compound’s shelf stability and compatibility with common reagents make it a preferred choice for industrial-scale applications.
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In summary, Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) exemplifies the intersection of synthetic utility and industrial demand. Its adaptability across pharmaceuticals, agrochemicals, and advanced materials ensures continued scientific interest, while evolving synthesis methods address sustainability goals. For researchers and manufacturers alike, this compound remains a cornerstone in innovative chemical solutions.
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